Oxidative Cleavage of Oximes to Carbonyls: NBSac Demonstrates Superior Chemoselectivity with No Over-Oxidation Under Microwave Irradiation
N-Bromosaccharin effects oxidative cleavage of oximes to the corresponding aldehydes and ketones under microwave irradiation with complete chemoselectivity—no over-oxidation to carboxylic acids is observed [1]. In contrast, many conventional oxidizing systems for oxime cleavage (e.g., ceric ammonium nitrate, potassium permanganate, chromium-based reagents) frequently suffer from over-oxidation side reactions that degrade product purity and reduce isolated yields . The microwave-NBSac protocol consistently delivers high yields across diverse oxime substrates with short reaction times and simplified aqueous workup.
| Evidence Dimension | Chemoselectivity of oxime cleavage |
|---|---|
| Target Compound Data | No over-oxidation detected; aldehydes and ketones obtained without carboxylic acid byproducts |
| Comparator Or Baseline | Conventional oxidants (KMnO₄, CAN, Cr(VI) reagents) |
| Quantified Difference | Qualitative chemoselectivity advantage; class-level inference based on established side-reaction profiles |
| Conditions | Microwave irradiation, domestic microwave oven, short reaction times |
Why This Matters
Procurement of NBSac enables a clean deprotection protocol that eliminates the need for post-reaction acid removal or complex purification, reducing solvent consumption and processing time.
- [1] Microwave-Promoted Selective Regeneration of Carbonyl Compounds from Oximes Using N-Bromosaccharin. Organic Chemistry Portal. View Source
